3-Chloro-4-(phenylazo)aniline
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Overview
Description
3-Chloro-4-(phenylazo)aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound this compound is known for its vibrant color and is often used in the textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(phenylazo)aniline typically involves the diazotization of 3-chloroaniline followed by coupling with aniline. The reaction conditions generally include:
Diazotization: 3-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
3-Chloro-4-(phenylazo)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and printing inks.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(phenylazo)aniline involves its interaction with molecular targets through its azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: Known for its antitumor activity.
4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one: Exhibits good activity towards human colon cell lines.
Uniqueness
3-Chloro-4-(phenylazo)aniline is unique due to its specific structural features, such as the presence of both a chloro and an azo group, which contribute to its distinct chemical reactivity and applications in various fields.
Properties
CAS No. |
68239-21-4 |
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Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
3-chloro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-9(14)6-7-12(11)16-15-10-4-2-1-3-5-10/h1-8H,14H2 |
InChI Key |
BPWATVQHGPVDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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